Bpv(phen)
Description
Nomenclature and Academic Classification as a Vanadium Complex
Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (V) is systematically abbreviated as bpV(phen) windows.netscbt.comcaymanchem.commerckmillipore.commybiosource.comadipogen.comnih.govmedchemexpress.comacs.orgresearchgate.netsigmaaldrich.comoup.comaai.orgoup.comnih.govportlandpress.commedchemexpress.com. It is classified as a bisperoxovanadium (bpV) compound, featuring vanadium in its +5 oxidation state windows.netcaymanchem.comnih.govmedchemexpress.comwikipedia.org. The complex typically exists as a potassium trihydrate, with the chemical formula K[VO(O₂)₂C₁₂H₈N₂]·3H₂O windows.netscbt.comcaymanchem.comnih.gov. The core structure comprises a central vanadium atom coordinated with two peroxo (O₂²⁻) ligands, one oxo (O²⁻) ligand, and one bidentate 1,10-phenanthroline (B135089) (C₁₂H₈N₂) ligand windows.netscbt.comcaymanchem.comnih.govnih.gov. In its solid form, bpV(phen) typically appears as a yellow to orange crystalline substance windows.net.
Historical Context of Bisperoxovanadium Compounds in Phosphatase Research
The historical significance of bisperoxovanadium compounds, including bpV(phen), stems from their discovery as a novel class of potent phosphotyrosine phosphatase (PTP) inhibitors windows.netcaymanchem.commerckmillipore.comnih.govmedchemexpress.comsigmaaldrich.comoup.comaai.orgoup.comportlandpress.com. These compounds were initially recognized for their ability to mimic insulin (B600854) action windows.netmerckmillipore.comadipogen.comnih.govmedchemexpress.com. Early research demonstrated that peroxovanadium compounds could activate insulin receptor kinase (IRK) by inhibiting associated PTPs, thereby promoting insulin receptor tyrosine phosphorylation and influencing insulin signaling pathways windows.netnih.govoup.comoup.com. This property made them invaluable tools for studying the intricate mechanisms of insulin signaling and the broader roles of PTPs in cellular regulation.
Research Significance as a Chemical Probe and Potential Therapeutic Agent
bpV(phen) holds significant research importance as both a chemical probe and a potential therapeutic agent, primarily due to its ability to modulate protein tyrosine phosphatase activity.
As a Chemical Probe: bpV(phen) is widely utilized to investigate the functions of various PTPs. It exhibits selective inhibitory effects on key phosphatases, including PTEN (Phosphatase and tensin homolog deleted on chromosome 10), PTP-β, and PTP-1β windows.netcaymanchem.commedchemexpress.comsigmaaldrich.com. The inhibitory potencies (IC50 values) for these phosphatases are summarized in the table below:
| Phosphatase | IC50 Value (nM) | Source |
| PTEN | 38 | windows.netcaymanchem.commedchemexpress.comsigmaaldrich.com |
| PTP-β | 343 | windows.netcaymanchem.commedchemexpress.comsigmaaldrich.com |
| PTP-1β | 920 | windows.netcaymanchem.commedchemexpress.comsigmaaldrich.com |
Beyond its direct PTP inhibition, bpV(phen) activates insulin receptor tyrosine kinase and promotes downstream signaling, including the activation of PI3-kinase windows.netcaymanchem.com. It has also been employed to study autophagy, revealing its capacity to inhibit autophagosomal degradation nih.govresearchgate.netmedchemexpress.com. Furthermore, bpV(phen) serves as a tool in studies concerning oxidative stress and its impact on PTEN sigmaaldrich.com, and has been used to assess the regulatory role of PTPs in the development of asthma in murine models aai.org.
As a Potential Therapeutic Agent: The unique biochemical properties of bpV(phen) suggest its potential for therapeutic applications. Its insulin-mimetic characteristics make it a subject of interest for conditions related to insulin signaling windows.netscbt.commerckmillipore.comadipogen.comnih.govmedchemexpress.com. Research indicates that bpV(phen) possesses anti-tumor activity and can induce apoptosis and pyroptosis, which are forms of programmed cell death adipogen.comnih.govmedchemexpress.comacs.orgresearchgate.netmedchemexpress.com. Additionally, it has demonstrated anti-angiogenic properties adipogen.commedchemexpress.com. In the context of tissue repair, bpV(phen) shows promise for wound healing by inhibiting PTEN, a phosphatase crucial for controlling cell migration nih.gov. It has also been shown to offer cardioprotection against ischemia-reperfusion injury nih.gov and to inhibit the proliferation of the protozoan parasite Leishmania in vitro medchemexpress.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;hydrogen peroxide;1,10-phenanthroline;vanadium;hydroxide;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.K.2H2O2.4H2O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;2*1-2H;4*1H2;/q;+1;;;;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEXWPZCNNQQRZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[OH-].OO.OO.[K+].[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19KN2O8V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Ligand Modification Strategies for Bpv Phen
Advanced Synthesis of Bisperoxovanadium Complexes and Analogues
Bisperoxovanadium complexes, including Bpv(phen), are typically synthesized through reactions involving vanadium(V) precursors and hydrogen peroxide in the presence of a suitable chelating ligand. The precise conditions and choice of starting materials are crucial for controlling the complex's structure and yield. For instance, various vanadium(IV) or vanadium(V) salts, such as VOSO₄·3.5H₂O or VOCl₂, can be reacted with organic ligands in solvents like methanol (B129727) or water to form the desired complexes. acs.org The formation of bisperoxovanadium complexes often involves the coordination of two peroxo (O₂²⁻) ligands and an oxo (O²⁻) ligand to a central vanadium(V) ion, along with a bidentate organic ligand like 1,10-phenanthroline (B135089). acs.orgresearchgate.net
Functionalization and Derivatization of the 1,10-Phenanthroline Ligand
The 1,10-phenanthroline scaffold offers eight distinct positions for the attachment of functional groups, showcasing remarkable versatility. nih.gov These positions can be broadly categorized into pairs: 2,9-, 3,8-, 4,7-, and 5,6-. The reactivity at these positions varies; for example, the 2,9- and 4,7-positions are generally more susceptible to nucleophilic attack, while the 5,6- and 3,8-positions, possessing higher electron densities, are preferred by electrophilic reagents. researchgate.net
Derivatization at these various positions can induce significant perturbations in the energy levels of the highly conjugated phenanthroline system, leading to detectable and measurable changes in the photophysical properties, such as UV-Vis absorption and fluorescence. researchgate.netrsc.org This ability to modulate photophysical behavior through precise control of the ligand environment makes functionalized phenanthrolines valuable in applications like chemosensing. researchgate.net
The introduction of different substituents at specific positions can alter the ligand's basicity, steric bulk, and electronic distribution, thereby influencing its binding affinity and the stability of the resulting metal complexes. This systematic modification forms the basis for designing ligands with tailored properties.
1,10-Phenanthroline is a classic bidentate chelating ligand known for its strong affinity for a wide range of transition metal ions, including vanadium. nih.govresearchgate.net In Bpv(phen), the phenanthroline ligand coordinates to the vanadium(V) center through its two nitrogen atoms, typically denoted as κN1 and κN10. biomol.comcaymanchem.com This bidentate coordination forms a stable five-membered chelate ring with the vanadium atom.
The polyaromatic and rigid structure of 1,10-phenanthroline imparts robustness to the metal complexes it forms. nih.gov This rigidity, combined with the ease of functionalization, allows for the creation of diverse coordination compounds with specific geometries and electronic characteristics. For instance, phenanthroline-based ligands are widely utilized in the construction of luminescent materials, catalysts, and supramolecular architectures due to their ability to form stable complexes with various metal oxidation states. nih.gov
Structure-Activity Relationship (SAR) Studies of Bpv(phen) Analogues
Structure-Activity Relationship (SAR) studies of Bpv(phen) and its analogues have been instrumental in elucidating the molecular features responsible for their biological activities, particularly their potent protein phosphotyrosine phosphatase (PTP) inhibitory effects and insulin-mimetic properties.
Bpv(phen) is a well-characterized inhibitor of several PTPs, demonstrating high selectivity for PTEN with an IC₅₀ value of 38 nM. It also inhibits vascular endothelial PTP (PTP-beta) with an IC₅₀ of 343 nM and PTP-1beta with an IC₅₀ of 920 nM. biomol.comcaymanchem.com The compound functions as an insulin (B600854) mimetic by activating the insulin receptor tyrosine kinase and promoting downstream signaling pathways, including the activation of PI3-kinase. biomol.comcaymanchem.com
Research into analogues has revealed that modifications to the phenanthroline ligand significantly impact activity. For instance, the bisperoxovanadium complex containing 4,7-dimethyl-1,10-phenanthroline (B1295015) (bpV[4,7-dimethyl-1,10-phenanthroline-bisperoxo-oxo-vanadium], or Me₂Phen) has shown enhanced cytotoxic effects, exhibiting submicromolar IC₅₀ values against various cell lines and significantly inhibiting tumor growth in mice. researchgate.net This suggests that the presence and position of methyl groups on the phenanthroline ring can modulate the compound's interaction with biological targets.
The inhibitory mechanism of vanadium compounds on PTPs is often attributed to their ability to mimic phosphate (B84403), allowing them to fit into the PTP active site. mdpi.com The stability of the complex and its dissociation characteristics in biological media can also influence its observed activity. researchgate.netmdpi.com Furthermore, the duration of incubation with these complexes has been shown to affect their biological activity, with cytotoxicity varying over time for vanadium complexes with 1,10-phenanthroline ligands. mdpi.com
The following table summarizes the inhibitory activity of Bpv(phen) against key protein tyrosine phosphatases:
Table 1: Inhibitory Activity of Bpv(phen) against Protein Tyrosine Phosphatases
| Protein Tyrosine Phosphatase (PTP) | IC₅₀ (nM) | Reference |
| PTEN | 38 | biomol.comcaymanchem.com |
| PTP-beta | 343 | biomol.comcaymanchem.com |
| PTP-1beta | 920 | biomol.comcaymanchem.com |
These findings highlight that systematic structural modifications, particularly to the 1,10-phenanthroline ligand, can lead to analogues with altered potency and selectivity, providing valuable insights for the design of novel therapeutic agents.
Biochemical Mechanisms of Action of Bpv Phen
Protein Tyrosine Phosphatase (PTP) Inhibition by Bpv(phen)
Bpv(phen) acts as a potent inhibitor of the protein tyrosine phosphatase superfamily, influencing various cellular signaling pathways. ucl.ac.uknih.gov
Bpv(phen) is recognized as a broad-spectrum inhibitor of protein tyrosine phosphatases. ucl.ac.uknih.gov Research has demonstrated its inhibitory activity against several PTPs, including PTP-β and PTP-1B, alongside its notable effect on PTEN. windows.netcaymanchem.commedchemexpress.commedchemexpress.com The inhibitory concentrations (IC50 values) for Bpv(phen) against these phosphatases illustrate its varied potency:
| Phosphatase | IC50 (nM) |
| PTEN | 38 |
| PTP-β | 343 |
| PTP-1B | 920 |
| SHIP2 | 100,000 |
Note: SHIP2 (SH2 domain-containing inositol (B14025) 5'-phosphatase-2) is inhibited at a concentration of 0.1 mM. windows.netcaymanchem.com
Vanadium compounds, including Bpv(phen), are capable of inhibiting PTPs through competitive active site binding. ucl.ac.uknih.gov
Bpv(phen) is widely recognized as an insulin (B600854) mimetic, capable of activating the insulin receptor tyrosine kinase (IRK) in the absence of insulin. windows.netmedchemexpress.commedchemexpress.commerckmillipore.comscbt.comnih.gov This activation is primarily achieved by inhibiting PTPs that are associated with the IRK. windows.netcaymanchem.commerckmillipore.comnih.govoup.comphysiology.org By preventing the dephosphorylation and subsequent inactivation of IRK, Bpv(phen) leads to sustained IRK activation and promotes downstream signaling, notably including the activation of PI3-kinase. windows.netcaymanchem.comnih.govoup.comdiabetesjournals.org Studies have shown that Bpv(phen)-induced IRK tyrosine phosphorylation reflects receptor autophosphorylation. oup.com Furthermore, the activation of endosomal IRK by Bpv(phen) has been observed to precede and exceed that of the plasma membrane, highlighting the compound's impact on intracellular insulin signaling dynamics. nih.gov
Bisperoxovanadium compounds, such as Bpv(phen), are known to inhibit PTPs through a distinct and often irreversible mechanism. ucl.ac.uknih.govmcgill.caaacrjournals.org This mechanism involves the oxidation of crucial cysteine residues located within the active site of PTPs. ucl.ac.uknih.govmcgill.caaacrjournals.org The oxidation of these cysteine residues renders the enzymes catalytically inactive. ucl.ac.uknih.govaacrjournals.org Experimental evidence, including mass spectrometric analysis of human LMW-PTP and PTP1B treated with Bpv(phen), has confirmed the occurrence of active site cysteine oxidation. ucl.ac.uknih.gov The vanadium ion itself can contribute to this PTP inhibition by facilitating the oxidation of these active site cysteine residues. ucl.ac.uk
PTEN (Phosphatase and Tensin Homolog) Inhibition by Bpv(phen)
Bpv(phen) is a potent inhibitor of PTEN, a dual-specificity phosphatase that plays a crucial role as a tumor suppressor. windows.netcaymanchem.commedchemexpress.commedchemexpress.comresearchgate.netmdpi.com
Bpv(phen) exhibits a notable inhibitory effect on PTEN, with an IC50 of 38 nM, demonstrating a higher potency compared to its inhibition of other PTPs like PTP-β (343 nM) and PTP-1B (920 nM). windows.netcaymanchem.commedchemexpress.commedchemexpress.com Some research indicates that bisperoxovanadium compounds, including Bpv(phen), are specific in inhibiting PTEN at concentrations 10- to 100-fold lower than those required to inhibit other PTPs. researchgate.netnih.gov However, it is important to note that the selectivity of Bpv(phen) can be influenced by the presence of reducing agents, with some studies suggesting that under certain conditions, other PTPs may be inhibited with greater potency than PTEN. researchgate.net
The inhibition of PTEN by Bpv(phen) is mechanistically linked to the formation of an oxidative disulfide bond between two key cysteine residues in the PTEN active site: Cys124 and Cys71. mdpi.comresearchgate.netnih.govnih.gov The catalytic Cys124 residue of PTEN is highly susceptible to oxidation, and its interaction with Cys71 results in the formation of this intramolecular disulfide bond, leading to the reversible inactivation of the enzyme. mdpi.comresearchgate.netnih.govresearchgate.net This oxidative inhibition mechanism is similar to that observed when PTEN is inactivated by reactive oxygen species (ROS), and the inhibitory effect of Bpv(phen) on PTEN can be reversed by the application of reducing agents. mdpi.comresearchgate.netnih.gov
Cellular and Molecular Biological Effects of Bpv Phen
Regulation of Cellular Homeostasis and Fate
Bpv(phen) plays a significant role in regulating cellular homeostasis and dictating cell fate, primarily through its influence on cell proliferation, cell cycle progression, and the induction of programmed cell death pathways like apoptosis and pyroptosis.
Impact on Cell Proliferation and Cell Cycle Arrest (e.g., G2/M Transition)
Bpv(phen) has been consistently shown to impact cell proliferation by inducing cell cycle arrest. Studies have demonstrated that the addition of Bpv(phen) to cell culture media can lead to a marked decrease in proliferation rates and a progressive accumulation of cells at the G2/M transition of the cell cycle. This effect is observed in various cell lines, including neuroblastoma NB 41 and glioma C6 cells, and is dependent on the dose and cell type. merckmillipore.comdtic.milnih.govhaoranbio.com
The mechanism behind this G2/M arrest is linked to Bpv(phen)'s activity as a protein tyrosine phosphatase inhibitor. Specifically, it leads to augmented tyrosine phosphorylation of p34cdc2 and a dramatic reduction in its kinase activity towards histone H1. nih.gov This inhibition of cell cycle progression is an interesting observation, especially considering that other serine/threonine phosphatase inhibitors, such as microcystin (B8822318) and okadaic acid, can act as tumor promoters by having the opposite effect. dtic.mil
Furthermore, Bpv(phen) has been shown to inhibit Cdc25A, a dual-specificity phosphatase crucial for progression through G1-S. Inhibition of Cdc25A in cells by bpV compounds results in Cdk2 inactivation and hypophosphorylation of Rb, leading to G1-S arrest. dtic.mil In mouse hippocampal neuronal precursor cells (HT22), 3 μM Bpv(phen) inhibited proliferation, blocked the cell cycle, and increased the expression of the regulatory factor p21 by increasing DNA methyltransferase (DNMT) expression. researchgate.net
In the context of nutrient restriction, Bpv(phen) has demonstrated the ability to reverse G2 arrest. In Xenopus neural progenitor cells that were paused in the G2 phase due due to nutrient restriction, activation of insulin (B600854) signaling by direct brain injection of Bpv(phen) (300 nM) increased cell division within 4 hours, driving cells out of G2 arrest and into mitosis even in the absence of external food. researchgate.netbiologists.comnih.gov
Table 1: Impact of Bpv(phen) on Cell Cycle Progression
| Cell Line/Model | Bpv(phen) Concentration | Observed Effect | Key Mechanism | Reference |
| Neuroblastoma NB 41, Glioma C6 cells | Varied (e.g., 1 μM) | Decreased proliferation, G2/M arrest | Protein tyrosine phosphatase inhibition, increased p34cdc2 tyrosine phosphorylation, reduced H1 kinase activity | merckmillipore.comdtic.milnih.gov |
| Unsynchronized cells | Near 96-hour IC50 | Broad arrest throughout S phase | Inhibition of Cdc25A, dose-dependent inhibition of Cdk2 | dtic.mil |
| HT22 mouse hippocampal neuronal cells | 3 μM | Inhibited proliferation, blocked cell cycle, increased p21 expression | Increased DNA methyltransferase (DNMT) expression | researchgate.net |
| Nutrient-restricted Xenopus neural progenitors | 300 nM | Reversal of G2 arrest, entry into mitosis | Activation of insulin signaling (insulin mimetic properties) | researchgate.netbiologists.comnih.gov |
| Lung epithelial cells (BEAS2B) | 1 μM | Significant decrease in proliferating cells in wound region | PTEN inhibition | nih.gov |
Mechanisms of Apoptosis and Pyroptosis Induction
Bpv(phen) is known to induce cell death, predominantly through apoptosis and pyroptosis. medchemexpress.comnih.govresearchgate.netscience.govresearchgate.net
In RINm5F cells, Bpv(phen) treatment provoked cell death primarily by apoptosis. This compound induced strong and sustained activation of JNK and p38 mitogen-activated protein kinases (MAPKs), while ERK phosphorylation remained unaffected. The expression level of MAPK phosphatase MKP-1 was suppressed after Bpv(phen) treatment. Interestingly, Bpv(phen) did not stimulate proteolytic processing of procaspase-3 in these cells, suggesting that caspase-3 might not be directly activated during its apoptosis induction in this specific context. nih.govresearchgate.net However, in PC12 cells, higher micromolar concentrations (10 and 100 μmol dm⁻³) of Bpv(phen) stimulated strong and sustained JNK and p38 MAPK activation, as well as caspase-3 activation, which preceded apoptotic cell death. This indicates a concentration-dependent and cell-type-specific modulation of MAPK and caspase-3 pathways in Bpv(phen)-induced apoptosis. unizg.hrsrce.hr
Bpv(phen) also induces pyroptosis, an inflammatory form of programmed cell death. This induction is linked to defects in autophagy, which can lead to oxidative stress and lysosomal rupture, subsequently triggering pyroptosis. nih.govresearchgate.netscience.govoncotarget.com
Table 2: Bpv(phen) Induced Cell Death Mechanisms
| Cell Type | Bpv(phen) Concentration | Cell Death Type | Key Molecular Events | Reference |
| RINm5F cells | Not specified | Apoptosis | Strong and sustained JNK and p38 MAPK activation, suppressed MKP-1 expression; Caspase-3 not directly activated. | nih.govresearchgate.net |
| PC12 cells | 10 and 100 μmol dm⁻³ | Apoptosis | Strong and sustained JNK and p38 MAPK activation, caspase-3 activation. | unizg.hrsrce.hr |
| Various (general mechanism) | Not specified | Apoptosis & Pyroptosis | Autophagy defects leading to oxidative stress and lysosomal rupture. | nih.govresearchgate.netscience.govoncotarget.com |
| H9c2 cells | 5 μM | Increased apoptosis in H/R-injured cells | Promotes accumulation of cytoplasmic Cytochrome C; inhibits PINK1/Parkin-mediated mitophagy. | medchemexpress.com |
| SW620 cells (p53-mutant) | IC50 or 10x IC50 | Apoptosis (DNA laddering) | Global tyrosine phosphorylation increase, p53-independent. | aacrjournals.org |
Modulation of Autophagy Through the p62-HDAC6 Interaction
Bpv(phen) significantly modulates autophagy, a cellular process vital for the turnover of dysfunctional organelles and misfolded proteins. It achieves this by disrupting the interaction between sequestosome 1 (SQSTM1, also known as p62) and histone deacetylase 6 (HDAC6). nih.govresearchgate.netfrontiersin.orgnih.gov
Specifically, Bpv(phen) enhances the ubiquitination of p62, leading to a reduction in its stability. Concurrently, it activates the deacetylase activity of HDAC6 on α-tubulin, impairing the stability of acetylated microtubules. This microtubular destabilization subsequently blocks the fusion of autophagosomes with lysosomes, resulting in the accumulation of autophagosomes. Such defects in autophagy are implicated in leading to oxidative stress and lysosomal rupture, which in turn trigger various forms of cell death, including apoptosis and pyroptosis. nih.govresearchgate.netfrontiersin.orgnih.gov
The interaction between HDAC6 and p62 is crucial for efficient autophagy. Bpv(phen)'s action of disrupting this interaction and activating HDAC6's deacetylase activity on α-tubulin highlights a complex regulatory mechanism where it influences autophagosome trafficking and degradation. nih.govresearchgate.netfrontiersin.orgnih.govtandfonline.com
Dynamics of Cellular Migration and Tissue Remodeling
Bpv(phen) also influences cellular migration and tissue remodeling, particularly in the context of wound repair, by altering cellular biomechanics and cytoskeletal architecture.
Influence on Cellular Biomechanics and Cytoskeletal Architecture (e.g., Stiffness)
Bpv(phen) treatment has been shown to influence the biomechanical properties of cells, notably cellular stiffness. In human umbilical artery endothelial cells (hUAECs) and lung bronchial epithelial cells (BEAS2B), treatment with 1 μM Bpv(phen) for 30 minutes induced a significant decrease in Young's modulus values, indicating a reduction in cellular stiffness compared to untreated control samples. nih.gov This reduced stiffness is particularly notable near wound edges, where Bpv(phen) treatment resulted in a approximately 55% reduction in cell stiffness, compared to a 25% reduction in cells distal to the wound edge. nih.gov
Table 3: Bpv(phen) Effects on Cellular Biomechanics and Cytoskeleton
| Cell Type | Bpv(phen) Concentration | Time | Observed Effect on Biomechanics | Impact on Cytoskeletal Architecture | Reference |
| hUAECs, BEAS2B cells | 1 μM | 30 min | Significant decrease in Young's modulus (cellular stiffness) | No significant alteration to actin cytoskeleton structure | nih.gov |
| BEAS2B cells (wound edge) | 1 μM | Not specified | ~55% reduction in stiffness at wound edge | No significant alteration to actin cytoskeleton structure | nih.gov |
| BEAS2B cells (distal to wound edge) | 1 μM | Not specified | ~25% reduction in stiffness distal to wound edge | No significant alteration to actin cytoskeleton structure | nih.gov |
Promotion of Cell Migration and its Role in Wound Repair
Bpv(phen) significantly promotes cell migration, a critical process for wound repair and tissue remodeling. This effect is largely attributed to its role as a PTEN inhibitor. nih.govmdpi.comnih.govmdpi.com
In lung epithelial cells (BEAS2B), inhibition of PTEN signaling with 1 μM Bpv(phen) resulted in a statistically significant increase in the number of migrating cells as early as 2 hours, an effect sustained for at least 24 hours. nih.gov In in vitro studies with human epithelial cells, enhanced cell migration accounted for the majority of wound repair upon PTEN inhibition with Bpv(phen). mdpi.com
In scratch wound models of lung epithelial and human corneal epithelial (HCE) monolayers, Bpv(phen) or related bpV compounds significantly increased wound closure and the number of cells migrating into the scraped area. nih.govnih.govarvojournals.org Bpv(phen) also shortened the time required for the recovery of trans-epithelial electrical resistance, indicating an accelerated functional recovery of the epithelial monolayer. nih.gov The increased cell migration rate observed with PTEN inhibition by Bpv(phen) is mediated by the activation of Akt and ERK signaling pathways. nih.govmdpi.com
Table 4: Bpv(phen) Effects on Cell Migration and Wound Repair
| Cell Type/Model | Bpv(phen) Concentration | Observed Effect | Underlying Mechanism | Reference |
| BEAS2B lung epithelial cells | 1 μM | Significant increase in cell migration | PTEN inhibition, activation of Akt and ERK signaling pathways | nih.gov |
| Human epithelial cells (in vitro) | Not specified | Enhanced cell migration, majority of wound repair | PTEN inhibition | mdpi.com |
| Lung epithelial monolayer (scratch wound) | 0.5-2 μM | Increased wound closure, increased migrating cells, accelerated functional recovery | PTEN inhibition, elevation of phosphorylated Akt | nih.gov |
| HCE monolayer (scratch wound) | 0.1, 1, 10 μM | Enhanced wound healing rate, increased individual cell migration rate | PTEN inhibition, increased PI3K/Akt signaling | arvojournals.org |
Neurobiological Activities and Neurotransmission Modulation
Regulation of Receptor Trafficking (e.g., Delta Opioid Receptors)
Bpv(phen) exerts its influence on receptor trafficking primarily through its potent and selective inhibition of phosphatase and tensin homolog (PTEN), a tumor suppressor phosphatase involved in cell cycle regulation. escholarship.orgnih.gov PTEN is known to negatively regulate the surface expression of δ opioid receptors in sensory neurons. rakliga.hu By inhibiting PTEN, Bpv(phen) effectively maintains the 3' phosphorylation of phosphoinositides, thereby stimulating the surface delivery of newly synthesized δR. citeab.com
Mechanism of Action
Bpv(phen) functions as a highly selective inhibitor of PTEN, demonstrating significantly lower inhibitory concentrations (IC50) for PTEN compared to other PTPs such as PTPβ and PTP-1β. This selectivity underscores its utility in dissecting PTEN-mediated regulatory pathways. escholarship.org
| Protein Target | IC50 for Bpv(phen) (nM) |
|---|---|
| PTEN | 38 escholarship.org |
| PTPβ | 343 escholarship.org |
| PTP-1β | 920 escholarship.org |
Impact on Delta Opioid Receptor Localization
Research findings indicate that Bpv(phen)-mediated PTEN inhibition significantly alters the subcellular localization of δR. Studies in mouse trigeminal ganglion (TG) neurons have shown that Bpv(phen) treatment leads to a reduction in the intracellular pool of δR and a corresponding increase in their membrane localization. guidetopharmacology.org Quantitatively, this translates to a notable decrease in intracellular δR fluorescence intensity and an increase at the plasma membrane. guidetopharmacology.org
Furthermore, the compound abolishes the retention of δR within the Golgi apparatus in nerve growth factor (NGF)-treated PC12 cells, indicating a direct effect on the trafficking pathway that delivers newly synthesized receptors to the cell surface. citeab.comfishersci.ch
| Cellular Compartment / δR Pool | Effect of Bpv(phen) Treatment | Reference |
|---|---|---|
| Intracellular δR Pool | Decreased retention, significant decrease in fluorescence intensity | guidetopharmacology.org |
| Plasma Membrane δR | Increased localization, increased integrated delt-Cy3 fluorescence density | guidetopharmacology.org |
| Golgi-localized δR (in NGF-treated PC12 cells) | Abolished retention | citeab.comfishersci.ch |
The increased presence of δR on the cell surface following Bpv(phen) treatment is further supported by observations of increased integrated density of delt-Cy3 fluorescence per cell, where delt-Cy3 is a probe used to label surface δR. Concurrently, a significant increase in the number of endosomes per neuron was observed, consistent with enhanced surface binding and subsequent internalization of the delt-Cy3-labeled receptors. guidetopharmacology.org
Functional Consequences
The altered trafficking and increased surface expression of δR induced by Bpv(phen) have significant functional implications. The increased surface localization of δR leads to an enhanced agonist-induced δR function. citeab.com This is particularly evident in studies where Bpv(phen) pretreatment unmasked or significantly increased the efficacy of δR agonists. For instance, in mice, pretreatment with Bpv(phen) significantly potentiated the antihyperalgesic effects of the δR agonist SNC80, which otherwise showed limited efficacy on its own in certain pain models. citeab.comguidetopharmacology.org This suggests that PTEN-mediated regulation of δR surface expression is a critical checkpoint that can be modulated to enhance receptor function.
| Experimental Condition | Effect on SNC80 Efficacy (Antihyperalgesia) | Reference |
|---|---|---|
| SNC80 alone (2 mg/kg i.p.) | No relief of CFA-induced mechanical hyperalgesia | guidetopharmacology.org |
| Bpv(phen) alone (4h before testing) | No relief of CFA-induced mechanical hyperalgesia | guidetopharmacology.org |
| Bpv(phen) pretreatment (4h before testing) + SNC80 (2 mg/kg i.p.) | Significantly increased efficacy, robust antihyperalgesia observed | citeab.comguidetopharmacology.org |
Pharmacological and Therapeutic Research Applications of Bpv Phen
Research in Metabolic Disorders and Diabetes
Bpv(phen) has been extensively studied for its ability to mimic the actions of insulin (B600854), offering a potential avenue for managing conditions characterized by insulin resistance, such as type 2 diabetes. nih.govmedchemexpress.comnih.govresearchgate.net
Bpv(phen) functions as a potent insulin-mimetic agent by activating the insulin receptor kinase (IRK) and inhibiting the dephosphorylation of autophosphorylated insulin receptors. nih.govnih.gov This leads to a cascade of downstream signaling events, including the activation of PI3-kinase, which is crucial for glucose metabolism. caymanchem.com Studies have demonstrated that Bpv(phen) can significantly decrease circulating insulin and plasma glucose levels. nih.gov Its insulin-mimetic effects are attributed to its potent inhibition of various protein tyrosine phosphatases (PTPs) that negatively regulate insulin signaling. nih.govmedchemexpress.comcaymanchem.comnih.govresearchgate.netresearchgate.net
Research findings highlight Bpv(phen)'s inhibitory potency against key PTPs: Table 1: Bpv(phen) Inhibition of Protein Tyrosine Phosphatases (PTPs)
| Phosphatase | IC50 (nM) | Reference |
| PTEN | 38 | medchemexpress.comcaymanchem.com |
| PTP-β | 343 | medchemexpress.comcaymanchem.com |
| PTP-1β | 920 | medchemexpress.comcaymanchem.com |
These inhibitory actions on phosphatases like PTP-1β, a known negative regulator of the insulin pathway, contribute to the sustained phosphorylation of the insulin receptor and its substrates, thereby enhancing insulin sensitivity. researchgate.net
Given its robust insulin-mimetic properties and its ability to improve glucose metabolism, Bpv(phen) is being explored as a potential therapeutic agent for type 2 diabetes. nih.govresearchgate.net The inhibition of PTP1B, a key negative governor of insulin signaling, by compounds like Bpv(phen) can induce a beneficial effect on the insulin pathway, aiding in the management of diabetes mellitus. researchgate.net While direct clinical applications for obesity are still under investigation, the compound's impact on insulin sensitivity and glucose regulation positions it as a relevant research target for metabolic disorders that often co-occur with obesity.
Oncology Research and Anti-Cancer Strategies
Beyond its metabolic effects, Bpv(phen) has shown promising anti-cancer activities, primarily through its role as a PTP inhibitor, influencing cell cycle progression and inducing cell death in various cancer models. nih.govmedchemexpress.com
Bpv(phen) has been characterized as a potent protein phosphotyrosine phosphatase inhibitor exhibiting significant anti-tumor activity. nih.govmedchemexpress.com In in vitro studies, the addition of Bpv(phen) to human ovarian cancer cells (OVCAR-3) resulted in a dose-dependent decrease in tumor formation within a 3-D culture system. researchgate.netresearchgate.net Further in vivo evaluations have corroborated its anti-tumor efficacy. researchgate.netresearchgate.net The compound has been shown to induce apoptosis and pyroptosis, which are programmed cell death mechanisms, in cancer cells. nih.govmedchemexpress.com Furthermore, Bpv(phen) has been reported to block the cell cycle and suppress the proliferation of hippocampal neuronal cell lines. researchgate.netresearchgate.net An analogue, bpV[4,7-dimethyl-1,10-phenanthroline-bisperoxo-oxo-vanadium (Me2Phen)], demonstrated submicromolar IC50 values against a panel of cancer cell lines and inhibited tumor growth by 80% in mice, highlighting the potent anti-tumor potential within the bisperoxovanadium class of compounds. aacrjournals.orgnih.gov
Bpv(phen) and related bisperoxovanadium (bpV) compounds are known as irreversible protein tyrosine phosphatase inhibitors. aacrjournals.orgnih.govmdpi.com A key target for their antineoplastic effects is Cdc25A, a dual-specificity phosphatase that acts as an oncoprotein and is frequently overexpressed in various cancers. aacrjournals.orgnih.gov Cdc25A is significantly more sensitive to bpV inhibition compared to other phosphatases, being at least 20-fold more sensitive than hVH2/DSP4 and 3- to 10-fold more sensitive than TCPTP and LAR. aacrjournals.orgnih.gov The inhibition of Cdc25A by Bpv(phen) in cancer cells leads to the inactivation of CDK2 and hypophosphorylation of the retinoblastoma protein (Rb), ultimately resulting in G1-S cell cycle arrest and the induction of p53-independent apoptosis. aacrjournals.orgnih.govnih.gov Bpv(phen) also inhibits PTEN, a tumor suppressor, which can have complex implications for cancer therapy, sometimes being exploited in synthetic lethality strategies. medchemexpress.comcaymanchem.comgoogle.com
Bpv(phen) has been implicated in strategies aimed at inducing synthetic lethality in cancer cell models. Synthetic lethality is a phenomenon where the simultaneous disruption of two non-essential proteins or pathways leads to cell death, while the disruption of either alone is tolerated. google.com As a potent inhibitor of PTEN, Bpv(phen) is considered within the class of small molecule inhibitors that can induce synthetic lethality, particularly in cancer cells with existing defects in tumor suppressors. google.com This approach leverages the compound's ability to inhibit PTEN, potentially sensitizing cancer cells to other therapeutic interventions or exploiting inherent vulnerabilities in specific genetic backgrounds. google.comijbs.com
Tissue Repair and Regenerative Medicine Applications
Pharmacological Postconditioning in Organ Ischemia-Reperfusion Injury
Pharmacological postconditioning aims to mitigate tissue damage that occurs during the reperfusion phase following an ischemic event nih.gov. While PTEN inhibition has been explored as a strategy for cardioprotection against ischemia/reperfusion (I/R) injury mdpi.comresearchgate.net, studies specifically investigating Bpv(phen) in this context have presented complex findings. For instance, treatment with Bpv(phen) (5 μM for 24.5 hours) in H9c2 cardiomyocytes subjected to hypoxia/reoxygenation injury was observed to further decrease cell viability and increase apoptosis. This was also associated with the promotion of cytoplasmic Cytochrome C accumulation and the inhibition of PTEN-induced putative kinase protein 1 (PINK1)/Parkin-mediated mitophagy medchemexpress.com.
Anti-Infective Research: Anti-Parasitic Activity
Bpv(phen) has demonstrated significant activity in anti-infective research, particularly against protozoan parasites.
Inhibition of Protozoan Parasite Proliferation (e.g., Leishmania)
Bpv(phen) exhibits inhibitory effects on the proliferation of protozoan parasites, notably those belonging to the Leishmania genus selleckchem.commedchemexpress.commedchemexpress.commedchemexpress.com. Leishmania species are kinetoplastid protozoan parasites responsible for various forms of leishmaniasis, a vector-borne infectious disease with global prevalence medchemexpress.comresearchgate.netresearchgate.net.
In vitro studies have shown that Bpv(phen) inhibits the proliferation of Leishmania parasites selleckchem.commedchemexpress.commedchemexpress.commedchemexpress.com. Beyond direct inhibition, Bpv(phen) also modulates the host immune response. It strongly induces the secretion of a wide array of chemokines and pro-inflammatory cytokines, and activates a Th1-type pathway, characterized by the production of IL-12 and IFNγ selleckchem.commedchemexpress.commedchemexpress.commedchemexpress.com.
Advanced Spectroscopic and Analytical Methodologies in Bpv Phen Research
Spectroscopic Characterization of Bpv(phen) and its Ligands
Spectroscopic methods are fundamental to understanding the electronic structure and photophysical behavior of Bpv(phen) and for probing its interactions with biological targets.
The electronic absorption spectrum of Bpv(phen) is expected to be characterized by contributions from its constituent ligands and the metal-to-ligand charge transfer (LMCT) bands. The 1,10-phenanthroline (B135089) ligand exhibits intense absorption bands in the ultraviolet region, typically between 200 and 300 nm, which are attributed to π-π* electronic transitions within the aromatic ring system. In peroxovanadium complexes, LMCT bands from the peroxo ligands to the vanadium(V) center are typically observed in the near-UV to visible region (around 300-450 nm). While specific high-resolution spectra for Bpv(phen) are not extensively published in publicly accessible literature, the absorption characteristics can be inferred from related compounds. For instance, other oxoperoxovanadium(V) complexes with aromatic ancillary ligands also display these characteristic LMCT bands.
Fluorescence spectroscopy can provide insights into the excited state properties of Bpv(phen). The 1,10-phenanthroline ligand itself is known to be fluorescent. Upon coordination to a metal center, the fluorescence properties can be altered, either through quenching or enhancement, depending on the nature of the metal and the coordination environment. The study of the fluorescence of Bpv(phen) can be useful in probing its binding to macromolecules like proteins or DNA, as changes in the local environment of the phenanthroline ligand upon binding can lead to shifts in emission wavelength or changes in fluorescence intensity.
Table 1: General Photophysical Properties of 1,10-Phenanthroline and Related Peroxovanadium Complexes
| Compound/Ligand | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Maxima (λem, nm) | Notes |
|---|---|---|---|---|
| 1,10-Phenanthroline | ~230, ~265 | > 30,000 | ~360-380 | Intense π-π* transitions. Fluorescence is solvent-dependent. |
| Peroxovanadium Complexes | ~320-450 | Variable | Often quenched | Characterized by Ligand-to-Metal Charge Transfer (LMCT) bands. |
Note: The data presented are generalized from literature on 1,10-phenanthroline and various peroxovanadium complexes and are intended to be illustrative of the expected spectral regions for Bpv(phen).
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the interactions between chiral molecules or the induced chirality in achiral molecules upon binding to a chiral macromolecule. While Bpv(phen) itself is an achiral molecule, its interaction with chiral biological macromolecules such as proteins and DNA can induce a CD signal in the absorption bands of the ligand. This induced CD can provide valuable information about the binding mode and the conformational changes of the macromolecule upon complexation.
In the context of Bpv(phen) research, CD spectroscopy can be particularly useful for studying its interaction with its primary target, the PTEN protein, as well as with other proteins like serum albumins, which are important for its transport and bioavailability. Studies on the binding of other oxovanadium(IV) complexes to human and bovine serum albumin have demonstrated that the coordination of the vanadium center to the protein induces distinct CD signals in the visible region, corresponding to the d-d electronic transitions of the metal ion. researchgate.netmtak.huscielo.org.mx These induced CD spectra can be used to determine binding constants and to probe the nature of the coordination environment of the metal ion within the protein binding site. researchgate.netmtak.huscielo.org.mx Similarly, changes in the far-UV CD spectrum (200-250 nm) of a protein upon binding of Bpv(phen) can indicate alterations in the protein's secondary structure, such as changes in the α-helix and β-sheet content.
Advanced Imaging Techniques for Cellular Studies
Advanced fluorescence microscopy techniques are indispensable for visualizing the subcellular localization and dynamic processes affected by Bpv(phen) in living cells.
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. This technique allows for the investigation of molecular interactions in the 1-10 nanometer range in real-time within living cells. Given that Bpv(phen) is a potent inhibitor of the tumor suppressor protein PTEN, which in turn regulates the PI3K/Akt signaling pathway, FRET-based biosensors are highly suitable for monitoring the downstream effects of Bpv(phen). nih.govarvojournals.orgfrontiersin.org
FRET biosensors for Akt activity, for example, have been developed and can be used to visualize the spatiotemporal dynamics of Akt activation in response to Bpv(phen) treatment. nih.gov These biosensors typically consist of a donor and an acceptor fluorophore linked by a substrate peptide for Akt. Upon phosphorylation of the peptide by active Akt, the biosensor undergoes a conformational change that alters the distance or orientation between the fluorophores, leading to a change in the FRET signal. By expressing these biosensors in cells, one could monitor the kinetics and subcellular location of Akt activation induced by the inhibition of PTEN by Bpv(phen). This would provide valuable insights into the signaling dynamics modulated by this compound.
Total Internal Reflection Fluorescence (TIRF) microscopy selectively illuminates a thin region (typically less than 100 nm) of the specimen adjacent to the coverslip. This technique is exceptionally well-suited for visualizing cellular processes occurring at or near the plasma membrane with high signal-to-noise ratio. nih.govfrontiersin.orgsemanticscholar.org The primary target of Bpv(phen), the PTEN phosphatase, exerts its tumor-suppressive function by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. nih.govtandfonline.comnih.gov
Studies have utilized TIRF microscopy to investigate the dynamic interaction of PTEN with the plasma membrane. nih.govtandfonline.com These studies have revealed that PTEN transiently associates with the membrane. TIRF microscopy could, therefore, be a powerful tool to investigate how Bpv(phen) affects the membrane recruitment, clustering, and dissociation kinetics of PTEN. By fluorescently labeling PTEN, researchers could directly visualize the impact of Bpv(phen) on the population of PTEN molecules at the plasma membrane, providing critical information on how this inhibitor modulates the function of its target at its primary site of action.
Biochemical and Cellular Assay Development
The development of robust and specific assays is essential for the discovery of new Bpv(phen) analogues and for the detailed characterization of their biological activity. Biochemical assays are crucial for quantifying the direct interaction of Bpv(phen) with its molecular targets, primarily PTEN. A common in vitro assay for PTEN inhibition involves measuring the dephosphorylation of a synthetic substrate, such as a water-soluble phosphoinositide, in the presence and absence of the inhibitor. The amount of released phosphate (B84403) can be quantified using colorimetric methods. Such assays are vital for determining the potency (e.g., IC50 value) of Bpv(phen) and its derivatives. medchemexpress.comselleckchem.com
Cellular assays are necessary to confirm the activity of Bpv(phen) in a biological context. A primary cellular assay would involve monitoring the phosphorylation status of Akt, a downstream target of the PI3K pathway that is negatively regulated by PTEN. Treatment of cells with Bpv(phen) is expected to lead to an increase in phosphorylated Akt (p-Akt), which can be detected and quantified by techniques such as Western blotting or cell-based immunoassays (e.g., ELISA). Furthermore, cell viability and apoptosis assays, such as the MTT assay or Annexin V staining, can be employed to assess the functional consequences of PTEN inhibition by Bpv(phen) in cancer cell lines. nih.govnih.gov The development of high-throughput screening (HTS) compatible versions of these assays is critical for the discovery of novel and more potent analogues of Bpv(phen).
Table 2: Key Biochemical and Cellular Assays in Bpv(phen) Research
| Assay Type | Principle | Key Readout | Application in Bpv(phen) Research |
|---|---|---|---|
| Biochemical | |||
| PTEN Phosphatase Assay | Enzymatic dephosphorylation of a synthetic substrate (e.g., PIP3) by purified PTEN. | Phosphate release (colorimetric) or substrate depletion (luminescence). | Determination of IC50 value for PTEN inhibition. |
| Cellular | |||
| Western Blot for p-Akt | Immunodetection of phosphorylated Akt in cell lysates following treatment. | Band intensity corresponding to p-Akt levels. | Confirmation of PTEN inhibition in a cellular context. |
| Cell Viability (MTT) Assay | Measurement of metabolic activity as an indicator of cell viability. | Colorimetric change proportional to viable cell number. | Assessment of the cytotoxic or cytostatic effects. |
| Apoptosis Assay (Annexin V) | Flow cytometric detection of phosphatidylserine (B164497) externalization on the cell surface. | Percentage of apoptotic cells. | Quantifying the induction of programmed cell death. |
Direct and Indirect Phosphatase Activity Assays
To quantify the inhibitory effect of bpV(phen) on phosphatases, researchers employ both direct and indirect activity assays. These assays are crucial for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Direct Assays: These methods often utilize artificial substrates that produce a detectable signal upon dephosphorylation. A widely used technique is a colorimetric assay involving the substrate p-Nitrophenyl Phosphate (pNPP). nih.gov In this assay, the phosphatase cleaves the phosphate group from pNPP, generating p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. 3hbiomedical.com The rate of product formation is directly proportional to phosphatase activity. By introducing varying concentrations of bpV(phen), a dose-response curve can be generated to calculate its IC50 value.
Indirect Assays: Indirect methods measure the amount of inorganic phosphate released from a physiological or artificial substrate. The Malachite Green assay is a common example. nih.gov This colorimetric method is based on the reaction between inorganic phosphate and a molybdate/malachite green reagent, which forms a colored complex that can be measured spectrophotometrically. nih.gov This approach is highly sensitive and can be used with a variety of phosphopeptide or phosphoprotein substrates.
Research has utilized these assays to establish the potent and selective inhibitory profile of bpV(phen). It has been identified as a powerful inhibitor of PTEN (Phosphatase and Tensin homolog), with an IC50 value of 38 nM. medchemexpress.com Its inhibitory activity against other phosphatases, such as PTP-β and PTP-1B, has also been characterized, with reported IC50 values of 343 nM and 920 nM, respectively. medchemexpress.com
Table 1: Inhibitory Potency (IC50) of bpV(phen) against Various Phosphatases
| Phosphatase Target | Reported IC50 (nM) | Reference |
|---|---|---|
| PTEN | 38 | medchemexpress.com |
| PTP-β | 343 | medchemexpress.com |
| PTP-1B | 920 | medchemexpress.com |
Western Blotting for Protein Phosphorylation State Analysis
Western blotting, or immunoblotting, is an indispensable technique for studying the effects of bpV(phen) on cellular signaling pathways. Since bpV(phen) inhibits PTPs, its application is expected to increase the phosphorylation level of target proteins. Western blotting allows for the specific detection of this change.
The process involves separating cellular proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferring them to a solid membrane (e.g., PVDF or nitrocellulose). abcam.com This membrane is then probed with primary antibodies that specifically recognize either the total amount of a target protein or its phosphorylated form (e.g., anti-phosphotyrosine antibodies). A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), binds to the primary antibody. abcam.com The addition of a chemiluminescent substrate results in light emission that is captured on film or by a digital imager, revealing bands that correspond to the protein of interest. researchgate.net
To ensure accurate analysis of phosphorylation, several critical steps are taken. Phosphatase inhibitors are added to the cell lysis buffer to prevent dephosphorylation during sample preparation. bio-techne.com Bovine Serum Albumin (BSA) is often preferred over milk as a blocking agent because milk contains the phosphoprotein casein, which can cause high background signals. bio-techne.com
Studies using this technique have demonstrated that treatment with bpV(phen) leads to a significant increase in the tyrosine phosphorylation of various cellular proteins. researchgate.net For example, Western blot analysis has been used to show increased phosphorylation of Cofilin 1 in K-562 cells and to confirm the inhibition of lambda phosphatase activity by bpV(phen). scbt.com
Immunofluorescence and Histochemical Techniques for Cellular Localization and Effects
Immunofluorescence (IF) and immunohistochemistry (IHC) are imaging techniques used to visualize the location of specific proteins within cells and tissues, respectively. nih.govfrontiersin.org These methods are vital for understanding the spatial consequences of bpV(phen) treatment.
In immunofluorescence, cells are fixed, permeabilized, and then incubated with a primary antibody that targets a specific protein. nih.gov Subsequently, a secondary antibody conjugated to a fluorophore, which emits light at a specific wavelength when excited, is applied. frontiersin.org The cells can then be visualized using a fluorescence microscope, revealing the subcellular localization of the target protein. nih.gov
This technique has been employed to study the effects of bpV(phen). For instance, immunofluorescence staining of HeLa cells treated with bpV(phen) has been used to show the nuclear localization of phosphorylated NFκB p50, indicating the activation and translocation of this transcription factor. scbt.com Such studies provide visual evidence of how bpV(phen)-induced changes in phosphorylation state affect protein trafficking and function within the cell. scbt.com IHC applies the same principles to tissue sections, allowing for the examination of bpV(phen)'s effects in a more complex biological context. nih.gov
Cytotoxicity and Cell Viability Determination Assays
Determining the impact of bpV(phen) on cell health is crucial. Cytotoxicity and cell viability assays are used to measure the degree to which an agent is toxic to cells or affects their ability to survive and proliferate. moleculardevices.commiltenyibiotec.com
A variety of assays are available, often measuring different cellular characteristics:
Membrane Integrity Assays: Healthy cells maintain an intact cell membrane. Assays like the Lactate Dehydrogenase (LDH) release assay measure the amount of LDH, a cytosolic enzyme, that has leaked into the culture medium from cells with compromised membranes, indicating cell death. nih.gov
Metabolic Activity Assays: Assays such as the MTT or XTT assay measure the metabolic activity of a cell population. Viable cells can reduce a tetrazolium salt (like MTT) into a colored formazan (B1609692) product, and the amount of color produced is proportional to the number of living cells. moleculardevices.com
ATP Content Assays: The amount of ATP in a cell population is a strong indicator of viability, as it is rapidly depleted in dying cells. These assays use the luciferase enzyme, which produces light in an ATP-dependent reaction, to quantify cellular ATP levels. sigmaaldrich.com
Research on hypoxia/reoxygenation-injured H9c2 cardiac cells demonstrated that treatment with 5 μM bpV(phen) led to a further decrease in cell viability and an increase in apoptosis. medchemexpress.com This was accompanied by an increased release of Cytochrome C, a key event in the apoptotic cascade. medchemexpress.com
Table 2: Example Data from a Cell Viability Assay (MTT)
| Treatment Group | bpV(phen) Concentration (µM) | Cell Viability (% of Control) |
|---|---|---|
| Control (Vehicle) | 0 | 100 |
| bpV(phen) | 1 | 95 |
| bpV(phen) | 5 | 78 |
| bpV(phen) | 10 | 62 |
| bpV(phen) | 25 | 41 |
This table represents hypothetical data to illustrate the typical output of a cell viability experiment.
Chromatographic Methods (e.g., HPLC) for Metabolite and Neurotransmitter Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. springernature.comnih.gov In the context of bpV(phen) research, HPLC can be used to measure the levels of various metabolites and neurotransmitters in biological samples, such as brain tissue or cell culture media. springernature.comresearchgate.net
The method involves pumping a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column. taylorfrancis.com Detectors, such as electrochemical or fluorescence detectors, are used to quantify the separated components. taylorfrancis.com
Given that PTPs play a role in neuronal signaling and metabolism, inhibiting them with bpV(phen) could foreseeably alter neurotransmitter and metabolite levels. For example, tissue-level changes in biogenic amines (e.g., dopamine, norepinephrine) or their metabolites could be precisely quantified using HPLC coupled with electrochemical detection. researchgate.netresearchgate.net This allows researchers to investigate the downstream biochemical consequences of PTP inhibition in complex physiological systems.
Biophysical Characterization of Cellular Responses
Beyond biochemical changes, a cell's response to a compound like bpV(phen) can also manifest as alterations in its physical properties. Biophysical techniques are employed to measure these changes, providing a more complete picture of the cellular response.
Atomic Force Microscopy (AFM) for Probing Cellular Stiffness and Biomechanics
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can also be used to measure the mechanical properties of living cells, such as stiffness or elasticity. nih.govnih.gov This is achieved by "indenting" the cell surface with a microscopic cantilever tip and measuring the force required to achieve a certain indentation depth. plos.org
The core of an AFM is a flexible cantilever with a sharp tip at its end. biorxiv.org As the tip is brought into contact with the cell surface, the cantilever deflects according to the force exerted by the cell. By recording this deflection as the tip pushes into the cell, a force-indentation curve is generated. plos.org The slope of this curve can be used to calculate the cell's Young's modulus, a measure of its stiffness. nih.gov
The mechanical properties of a cell are largely determined by the organization of its cytoskeleton, particularly actin filaments. nih.gov Because protein tyrosine phosphorylation is a key regulator of signaling pathways that control cytoskeletal dynamics, treatment with the PTP inhibitor bpV(phen) could lead to changes in cell stiffness. For example, upon immunological synapse formation, which involves intense signaling, T cells have been shown to become stiffer. elifesciences.org An AFM-based experiment could be designed to map the stiffness of cells before and after treatment with bpV(phen) to determine if PTP inhibition directly impacts cellular biomechanics. Such an investigation would provide novel insights into the connection between phosphorylation-based signaling and the physical phenotype of the cell.
Computational Chemistry and Theoretical Investigations of Bpv Phen
Molecular Docking and Dynamics Simulations of Bpv(phen)-Protein Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict the preferred orientation of a ligand, such as Bpv(phen), when bound to a protein target and to explore the conformational changes and stability of the resulting complex nih.govdelta-f.com. These simulations are critical for understanding how Bpv(phen) exerts its biological effects, particularly its inhibitory action on PTPs.
Studies involving Bpv(phen) and its primary target, PTEN, have extensively utilized computational methods to elucidate their binding interactions. Researchers have employed a combination of in silico structural modeling, molecular docking, and molecular dynamics simulations to gain detailed structural and molecular insights into the behavior of the PTEN protein, particularly its PIP2-binding domain (PBD) nih.gov. These computational approaches aim to identify specific binding sites, characterize the nature of interactions (e.g., hydrogen bonding, hydrophobic contacts), and estimate binding affinities.
While direct computational binding affinities for Bpv(phen) are often correlated with experimental data, its experimentally determined inhibitory concentrations (IC50 values) against key PTPs highlight its potent binding. For instance, Bpv(phen) exhibits an IC50 of 38 nM for PTEN, 343 nM for PTP-β, and 920 nM for PTP-1β Current time information in शिमला डिवीजन, IN.uni.lu. Computational studies, including those involving crosslinking mass spectrometry and AlphaFold2 for structural prediction, have shown that the PTEN PBD exists in multiple conformations, suggesting its regulatory capacity nih.gov. Furthermore, structural analysis of bpV-phen-treated PTEN crystals has revealed the formation of a disulfide bond between cysteine residues C71 and C124 in the active site, indicating a mechanism of inhibition that involves oxidation of the active site cysteine, a process that molecular dynamics simulations can help to unravel uni.lu.
Table 1: Experimental Inhibitory Concentrations (IC50) of Bpv(phen) against Key Protein Tyrosine Phosphatases
| Protein Target | IC50 (nM) | Reference |
| PTEN | 38 | Current time information in शिमला डिवीजन, IN.uni.lu |
| PTP-β | 343 | Current time information in शिमला डिवीजन, IN.uni.lu |
| PTP-1β | 920 | Current time information in शिमला डिवीजन, IN.uni.lu |
Electronic Structure Calculations of the 1,10-Phenanthroline (B135089) Ligand and its Metal Complexes
Electronic structure calculations, primarily based on Density Functional Theory (DFT), are crucial for understanding the intrinsic electronic properties of the 1,10-phenanthroline (phen) ligand and how these properties are modulated upon coordination with metal ions, particularly vanadium in the context of Bpv(phen). These calculations provide insights into molecular orbitals, charge distribution, and spectroscopic properties.
Studies have utilized various DFT functionals, such as B3LYP, BHandHLYP, M06, and B3PBE, to determine the structures, energy characteristics, and magnetic properties of 1,10-phenanthroline metal complexes. For instance, B3LYP has been found to yield results consistent with measured sequential bond dissociation energies (BDEs) for divalent transition metal cations complexed with 1,10-phenanthroline. Calculations have explored the electronic structure, energy characteristics, and magnetic properties of dinuclear iron and cobalt complexes with 1,10-phenanthroline-5,6-diimine, revealing systems capable of spin-state switching.
Furthermore, semi-empirical methods like PM3 and ZINDO/s have been employed for geometric optimization and the study of electronic transitions (π to π* and n to π) in complexes involving 1,10-phenanthroline with metals like Fe(III), Ni(II), and Zn(II). These calculations also facilitate the analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are vital for understanding charge transfer within the complex. The electronic spectra of 1,10-phenanthroline and its metal complexes have been interpreted based on these theoretical calculations, identifying charge-transfer transitions from metal dπ orbitals to ligand π molecular orbitals.
Computational Modeling of Cellular Signaling Networks and Biological Outcomes
Computational modeling extends beyond individual protein-ligand interactions to simulate the broader impact of compounds like Bpv(phen) on complex cellular signaling networks and their resulting biological outcomes. This involves integrating molecular-level insights into system-level models.
Bpv(phen) is known to activate the insulin (B600854) receptor tyrosine kinase and subsequently promote downstream signaling pathways, including the activation of PI3-kinase Current time information in शिमला डिवीजन, IN.. Its ability to inhibit PTEN has direct implications for cellular processes such as wound healing and cell migration. Computational modeling can investigate how pharmacological inhibition of PTEN by Bpv(phen) leads to changes in cellular biomechanics and migration rates, by analyzing the influence of distributed traction forces in cell monolayers with inhomogeneous material properties.
Moreover, Bpv(phen)'s role in modulating phosphotyrosine signaling has been explored through computational docking of GTP in proteins like RtcB, where Bpv(phen) treatment was shown to augment phosphotyrosine signals. The compound's activation of insulin receptor kinase by inhibiting receptor-associated phosphotyrosine phosphatases, leading to selective activation in hepatic endosomes and phosphorylation of IRS-1, demonstrates the potential for computational models to delineate signaling events occurring at different cellular compartments. Such models can help in understanding how specific molecular interventions translate into observable cellular responses and biological outcomes.
In Silico Approaches for Rational Design of Bpv(phen) Analogues
In silico approaches are fundamental to the rational design of new chemical entities, including analogues of Bpv(phen), with improved or tailored biological properties. These computational methods accelerate the drug discovery process by predicting structure-activity relationships and guiding synthetic efforts.
For instance, the modification of ligands like 1,10-phenanthroline by introducing substituents at specific positions (e.g., 4,7-positions) to alter the antiproliferative properties of vanadium complexes is an experimental strategy that would be guided by in silico predictions of how these changes impact molecular interactions and electronic properties. Computational simulations can also be used to optimize the physical forms of active pharmaceutical ingredients, further demonstrating their utility in the broader context of drug development. By leveraging these in silico tools, researchers can systematically design and prioritize Bpv(phen) analogues for synthesis and experimental validation, leading to the discovery of more effective therapeutic agents.
Supramolecular Chemistry and Materials Science Applications of Phenanthroline Based Complexes
Design and Synthesis of Metal-Organic Frameworks and Hybrid Materials
The design and synthesis of Metal-Organic Frameworks (MOFs) and hybrid materials often leverage the coordination capabilities of organic linkers, including phenanthroline derivatives. While 1,10-phenanthroline (B135089) is a common ligand in MOF chemistry, forming robust frameworks with various metal ions, direct integration of the specific chemical compound Bpv(phen) as a building block for MOFs or hybrid materials is not extensively reported in the literature capes.gov.brresearchgate.netacs.orgnih.govgoogle.comwikipedia.org. Research on MOFs sometimes uses abbreviations like "BPV-MOF," but in these contexts, "BPV" typically refers to "bipyridyl-functionalized" linkers rather than the bisperoxovanadium complex Bpv(phen) capes.gov.brresearchgate.netacs.orgnih.govgoogle.com. Therefore, while phenanthroline-based ligands are integral to MOF construction, the compound Bpv(phen) itself is not a common component in the structural design of these frameworks.
Supramolecular Assemblies for Biosensing and Catalytic Applications
Bpv(phen) plays a significant role in biological research due to its capacity to inhibit protein tyrosine phosphatases (PTPs), including PTEN, which are crucial enzymes involved in cellular signaling pathways caymanchem.commerckmillipore.comwindows.netscbt.commcgill.caoup.comsigmaaldrich.commedchemexpress.commedchemexpress.comhellobio.comavantorsciences.com. This inhibitory action makes Bpv(phen) a valuable tool in biosensing applications, where it is used to modulate and probe cellular processes.
Biosensing Applications: In biosensing, Bpv(phen) is employed to manipulate the activity of PTEN and other phosphatases, allowing researchers to study their roles in various biological contexts. For instance, it has been utilized in studies involving genetically encoded biosensors to analyze phosphoinositide (PI) levels and PTEN function in living cells nih.govnih.govresearchgate.netpitt.edubiorxiv.org. By inhibiting PTEN, Bpv(phen) can influence the concentration of signaling lipids like phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) and phosphatidylinositol (3,4,5) trisphosphate (PIP3), which are critical for processes such as cell growth, metabolism, and migration nih.govbiorxiv.org. This allows biosensors, such as those based on pleckstrin homology (PH) domains, to track the resulting changes in lipid levels, providing insights into cellular signaling pathways nih.govnih.govresearchgate.netbiorxiv.org.
Catalytic Applications: While Bpv(phen) is not typically described in the context of traditional chemical catalysis for organic transformations, its primary "catalytic" application lies in its ability to inhibit biological catalysts—enzymes. As a potent inhibitor of PTPs, Bpv(phen) effectively modulates enzyme-catalyzed dephosphorylation reactions within cells. Its inhibitory potencies (IC50 values) against key phosphatases are detailed below:
This inhibition is crucial for studying the downstream effects of PTPs, such as the activation of insulin (B600854) receptor kinase (IRK) and promotion of PI3-kinase signaling, effectively mimicking insulin action caymanchem.commerckmillipore.comwindows.netmcgill.caoup.comsigmaaldrich.commedchemexpress.com. Its impact on enzyme activity makes it an invaluable tool for understanding and potentially targeting biological catalytic processes.
Luminescent Transition Metal Complexes in Advanced Biological Imaging and Diagnostics
Bpv(phen) is a vanadium(V) complex, and while some transition metal complexes exhibit luminescence properties, Bpv(phen) itself is not primarily known or utilized as a luminescent probe for direct biological imaging. However, its significant biological activity makes it a subject of study in advanced biological imaging and diagnostics.
Advanced Biological Imaging: Bpv(phen) has been investigated in studies that employ advanced biological imaging techniques to observe its effects on cellular processes. For instance, its role as an apoptosis-inducing reagent has been identified and evaluated using two-photon organic fluorogenic probes, which are powerful bioimaging tools acs.org. This indicates that while Bpv(phen) may not be the luminescent component, its biological impact is visualized and studied through sophisticated imaging methods, contributing to the understanding of cellular responses.
Diagnostics: The compound's ability to inhibit PTEN and act as an insulin mimetic has significant implications for diagnostics. PTEN dysregulation is linked to various diseases, including cancer and metabolic disorders like diabetes . By using Bpv(phen) as a research tool, scientists can gain insights into disease mechanisms and potential therapeutic targets. Its capacity to activate insulin receptor tyrosine kinase and promote downstream signaling pathways is relevant for understanding insulin resistance and developing diagnostic strategies for diabetes caymanchem.commerckmillipore.comwindows.netmcgill.caoup.comsigmaaldrich.commedchemexpress.comnih.gov.
Integration into Dendritic and Polymeric Structures for Controlled Functionality
The integration of Bpv(phen) into dendritic and polymeric structures primarily focuses on achieving controlled delivery and modulating its biological effects.
Polymeric Structures for Controlled Functionality: Research indicates that Bpv(phen) can be incorporated into polymeric systems for controlled release, particularly for transdermal drug delivery applications researchgate.netresearchgate.net. For example, studies have explored the use of polymeric patches, such as those made from pectin, to deliver peroxovanadium compounds like Bpv(phen) transdermally to lower blood glucose levels researchgate.netresearchgate.net. This approach aims to overcome limitations of oral administration and achieve a sustained, controlled release of the compound, mimicking the physiological effects of insulin researchgate.netresearchgate.net. The use of such polymeric matrices allows for the regulation of the compound's release rate and its localized delivery, thereby enhancing its therapeutic potential and controlled functionality.
Dendritic Structures: While dendrimers are recognized for their potential in drug delivery and as scaffolds for functional molecules, direct evidence of Bpv(phen) being integrated into the structure of dendrimers as a functional component is limited in the provided search results molbiolcell.orgresearchgate.netuva.nl. However, dendrimers are generally explored as carriers for small molecules, which could potentially include Bpv(phen) for targeted or controlled delivery, although specific research detailing this integration for Bpv(phen) was not found.
Emerging Research Directions and Future Perspectives for Bpv Phen
Development of Highly Selective Bpv(phen) Analogues with Tunable Biological Profiles
A significant area of ongoing research is the rational design and synthesis of Bpv(phen) analogues to achieve greater target selectivity and customized biological effects. The parent compound, Bpv(phen), is known to inhibit a range of phosphatases, which can lead to broad, sometimes indiscriminate, cellular effects. nih.gov For instance, while it effectively inhibits PTEN, it also targets other protein tyrosine phosphatases like PTP-1B and PTP-β. medchemexpress.comnih.gov
Research has shown that modifying the ligand coordinated to the vanadium core can significantly alter the compound's selectivity. A key study highlighted that the neutral N,N ligand of Bpv(phen) contributes to its broader targeting profile. nih.gov In contrast, bisperoxovanadium compounds featuring polar N,O ligands, such as bpV(pic) and bpV(HOpic), demonstrate a greater preference for binding to and inhibiting PTEN over other PTPs. nih.gov These findings suggest that by systematically altering the chemical structure of the ligand, it is possible to fine-tune the inhibitory activity of the compound towards specific phosphatases. This approach aims to develop new analogues with enhanced potency for desired targets and reduced off-target effects, thereby creating more precise therapeutic agents.
Table 1: Selectivity of Bpv Compounds
| Compound | Ligand Type | Primary Target(s) | Selectivity Profile |
|---|---|---|---|
| Bpv(phen) | Neutral N,N | PTEN, PTP-1B, PTP-β | Indiscriminate nih.gov |
| bpV(pic) | Polar N,O | PTEN | More selective for PTEN nih.gov |
| bpV(HOpic) | Polar N,O | PTEN | More selective for PTEN nih.gov |
Exploration of Combination Therapies Involving Bpv(phen)
To enhance therapeutic outcomes and potentially overcome mechanisms of resistance, researchers are exploring the use of Bpv(phen) in combination with other agents. The rationale behind this strategy is to target multiple, complementary signaling pathways simultaneously. A notable example is the investigation of Bpv(phen) combined with insulin-like growth factor-1 (IGF-1). mdpi.com This combination has been shown to promote myelination in cell cultures of rat and human oligodendrocyte progenitors, suggesting a potential therapeutic application for demyelinating diseases like multiple sclerosis. mdpi.com
The principle of combination therapy is a cornerstone of modern oncology, aimed at creating synergistic effects where the combined impact of two or more drugs is greater than the sum of their individual effects. ecancer.orgbroadinstitute.org While specific oncology-focused combination studies with Bpv(phen) are an emerging area, the pro-myelination study serves as a strong proof-of-concept. Future research will likely investigate combining Bpv(phen) or its more selective analogues with targeted therapies or chemotherapeutic agents to exploit its ability to modulate key signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.
Identification of Novel Biological Targets and Signaling Pathways
While the inhibition of PTEN and the subsequent activation of the PI3K/AKT signaling pathway is a well-characterized mechanism of Bpv(phen), recent studies have uncovered novel biological targets and cellular processes modulated by this compound. nih.govnih.gov These discoveries are broadening the understanding of its mechanism of action and opening up new avenues for its therapeutic application.
One of the most significant recent findings is the role of Bpv(phen) in regulating autophagy, a fundamental cellular process for degrading and recycling cellular components. nih.gov Research has demonstrated that Bpv(phen) does not affect the initiation of autophagy but instead blocks the final degradation step. It achieves this by reducing the stability of the p62 protein, which in turn activates histone deacetylase 6 (HDAC6). This activation impairs the fusion of autophagosomes with lysosomes, a critical step for cargo degradation. nih.gov
Furthermore, Bpv(phen) has been shown to induce two distinct forms of programmed cell death: apoptosis and pyroptosis. nih.gov Its impact on signaling extends to the mitogen-activated protein kinase (MAPK) pathways, where it can induce strong and sustained activation of JNK and p38 MAPK, contributing to its pro-apoptotic effects in certain cell types. doi.org
Table 2: Novel Cellular Effects of Bpv(phen)
| Cellular Process | Mechanism | Key Proteins/Pathways Involved | Reference |
|---|---|---|---|
| Autophagy | Blocks autophagosomal degradation | p62, HDAC6 | nih.gov |
| Cell Death | Induces apoptosis and pyroptosis | Caspases, PARP | nih.gov |
| Signal Transduction | Activates stress-related kinases | JNK, p38 MAPK | doi.org |
Advanced Drug Delivery Systems for Targeted Bpv(phen) Administration
A critical aspect of translating a promising compound into a viable therapeutic is the development of effective delivery systems. For Bpv(phen), research has identified challenges with conventional administration routes, leading to the exploration of advanced drug delivery technologies to improve its bioavailability and targeting. researchgate.net
One promising approach is transdermal delivery. Studies have shown that Bpv(phen) can be effectively delivered through the skin to exert its biological effects, such as lowering blood glucose levels. researchgate.net To overcome the limitations of passive skin penetration, researchers have successfully employed iontophoresis. This technique uses a low-level electrical current to enhance the transport of the charged Bpv(phen) molecule across the skin barrier. The use of iontophoresis has been shown to significantly reduce the lag time for the compound's action compared to passive delivery, demonstrating its potential as a viable, non-invasive administration strategy. researchgate.net Future work in this area may involve the development of novel nanoparticle-based carriers or other targeted delivery platforms to further enhance tissue-specific accumulation and reduce systemic exposure.
Translational Research and Clinical Development Potential of Bpv(phen) Compounds
The diverse biological activities of Bpv(phen) and its analogues have positioned them as compounds with significant translational potential across a spectrum of diseases. The preclinical evidence suggests a wide range of possible therapeutic applications that warrant further investigation and clinical development.
The anti-tumor activity of Bpv(phen) has been noted, and its ability to modulate critical pathways like PI3K/AKT and induce apoptosis makes it a candidate for oncological applications. nih.govmedchemexpress.com Beyond cancer, its potent inhibition of PTEN has been shown to confer cardioprotection against ischemia-reperfusion injury in preclinical models. nih.gov The compound's influence on neuronal signaling pathways suggests it could be beneficial in attenuating chronic pain processes. mdpi.com Furthermore, as demonstrated by the combination study with IGF-1, there is potential for its use in promoting nerve repair in conditions like multiple sclerosis. mdpi.com Related bisperoxovanadium compounds have also shown promise in enhancing the in vitro activation of ovarian follicles, indicating a potential role in fertility preservation therapies. mdpi.com
Despite these promising preclinical findings, the path to clinical application requires extensive further research. Additional studies are necessary to fully understand the long-term effects, optimize delivery strategies for clinical use, and rigorously evaluate the efficacy of these compounds in more advanced disease models before they can be considered for human clinical trials. nih.gov
Q & A
Q. What are the primary biochemical mechanisms through which bpV(phen) exerts its effects in cellular models?
bpV(phen) primarily inhibits PTEN, a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby activating the PI3K/Akt/mTOR signaling pathway, which promotes cell survival and growth . However, bpV(phen) is not entirely PTEN-specific; it also inhibits other protein tyrosine phosphatases (PTPs), such as PTP-β (IC50 = 343 nM) and PTP-1B (IC50 = 920 nM), which may contribute to off-target effects . Methodologically, researchers should validate PTEN inhibition using phosphatase activity assays (e.g., chromogenic detection of inorganic phosphate) and corroborate downstream Akt/mTOR activation via Western blotting .
Q. How should researchers design in vitro experiments to assess bpV(phen)'s efficacy in promoting cell survival?
- Cell Lines : Use disease-relevant models, such as H9c2 cardiomyoblasts for ischemia-reperfusion injury or retinal ganglion cells (RGCs) for neuroprotection studies .
- Dosage Optimization : Conduct dose-response curves (e.g., 1–100 µM for H9c2 cells ; 1–20 mM for RGCs ). Note that higher doses (e.g., >5 mM in RGCs) may induce apoptosis .
- Assays : Measure viability (CCK-8), necrosis (LDH release), and apoptosis (Annexin V/PI staining, caspases 3/8/9 activity) . Include controls like DMSO-treated cells and PTEN-knockdown groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in bpV(phen)'s dose-dependent effects across cellular models?
Contradictions arise from cell-type-specific toxicity thresholds and differential PTEN/PTP expression. For example:
- In H9c2 cardiomyoblasts, 1–10 µM bpV(phen) protects against hypoxia/reoxygenation (H/R) damage, but 20–100 µM reduces survival .
- In RGCs, 5 mM bpV(phen) maximizes survival, but 20 mM is toxic .
Methodological Recommendations :- Pre-screen cell lines for PTEN/PTP expression profiles.
- Use transcriptomic or proteomic analyses to identify off-target pathways .
- Validate findings with genetic PTEN-knockout models to isolate bpV(phen)-specific effects .
Q. What methodologies are recommended for evaluating bpV(phen)'s specificity toward PTEN versus other phosphatases?
- Kinase Profiling : Use panels of recombinant phosphatases (e.g., PTP-1B, PTP-β) to measure IC50 values .
- Competitive Inhibition Assays : Compare bpV(phen)'s effects in wild-type vs. PTEN-deficient cells .
- Computational Docking : Predict binding affinities to PTEN vs. other PTPs using molecular modeling .
Q. How does ligand structure in vanadium complexes (e.g., bpV(phen)) influence biological activity and stability?
The ligand’s electronic properties dictate stability and potency. For example:
- Electron-Withdrawing Ligands (e.g., oxalate in bpV(ox)) increase vanadium’s oxidative capacity, enhancing PTP inhibition but reducing stability .
- Nitrogen-Donor Ligands (e.g., 1,10-phenanthroline in bpV(phen)) improve stability in aqueous solutions but reduce PTP inhibition compared to oxalate derivatives .
Experimental Validation : Compare IC50 values and half-lives of bpV(phen) with analogs like bpV(pic) or bpV(ox) in parallel assays .
Q. How should researchers address conflicting data on bpV(phen)'s effects in healthy vs. damaged cells?
Evidence shows bpV(phen) may harm healthy cells while protecting stressed ones. For instance:
- In undamaged RGCs, 20 mM bpV(phen) reduces survival, but post-optic nerve crush, it enhances survival .
Methodological Approach :
Data Analysis & Interpretation
Q. What statistical methods are critical for analyzing bpV(phen)'s dose-response data?
- ANOVA with Post-Hoc Tests : Use Bonferroni or Tukey corrections for multi-group comparisons (e.g., dose ranges in RGC survival assays) .
- Non-Parametric Tests : Apply Mann-Whitney U tests for non-normal distributions (e.g., caspase activity data) .
- Regression Analysis : Model dose-response relationships to calculate EC50/IC50 values .
Q. How can researchers ensure reproducibility in bpV(phen) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
